molecular formula C14H22O B156581 Octyl phenyl ether CAS No. 1818-07-1

Octyl phenyl ether

Cat. No. B156581
CAS RN: 1818-07-1
M. Wt: 206.32 g/mol
InChI Key: ZPIRTVJRHUMMOI-UHFFFAOYSA-N
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Description

Octyl phenyl ether is a compound that is part of a broader class of organic substances where an octyl group (an eight-carbon alkyl chain) is attached to a phenyl group through an ether linkage. While the provided papers do not directly describe octyl phenyl ether, they do provide insights into related compounds and their applications. For instance, the synthesis of substituted benzyl ethers of 1-(4-hydroxyphenyl)oct-2-en-1-one suggests the versatility of phenyl ethers in creating useful intermediates for the synthesis of other compounds, such as liquid crystals .

Synthesis Analysis

The synthesis of phenyl ether derivatives can be complex and is influenced by the structure of the ligand and the transition metal used. For example, the paper on octahedral group 4 bisphenolate ether complexes indicates that the ligand structure significantly affects the stereospecificity of the resulting catalysts, which are used for alpha-olefin polymerization . Although this does not describe the synthesis of octyl phenyl ether specifically, it highlights the importance of ligand and metal selection in synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of phenyl ether derivatives can be analyzed using techniques such as X-ray crystallography. The paper on group 4 bisphenolate ether complexes provides an example of this, where the Zr and Hf complexes were found to be closely isostructural with slight differences in bond lengths . This level of structural analysis is crucial for understanding the properties and potential applications of phenyl ether compounds.

Chemical Reactions Analysis

Phenyl ethers can participate in various chemical reactions, often serving as intermediates or catalysts. The bisphenolate ether complexes mentioned in the first paper are highly active catalysts for olefin polymerization, demonstrating the reactivity of phenyl ether derivatives . Additionally, the synthesis of benzyl ethers of 1-(4-hydroxyphenyl)oct-2-en-1-one shows the potential of phenyl ethers to be modified and used in the creation of other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethers can be influenced by their molecular structure. For example, the presence of an alkyl chain in 2-nitrophenyl octyl ether increases hydrophobicity and interfacial tension when compared to nitrobenzene, as shown in the molecular dynamics study of the interface between water and NPOE . This suggests that the octyl group in octyl phenyl ether would also contribute to its hydrophobic character. Additionally, the synthesis of octaalky ether derivatives of porphyrins, which exhibit liquid crystalline phases, indicates that phenyl ethers can be tailored to achieve desired physical states, such as liquid crystals .

Scientific Research Applications

Cation Exchange Material

  • Scientific Field : Material Science
  • Application Summary : Octyl phenyl ether is used to support thorium (IV) phosphates to create a new cation exchanger and adsorbent . This material is used in ion exchange chemistry and analytical chemistry .
  • Methods of Application : The material is synthesized and then characterized using scanning electron microscopy, X-ray diffraction, thermogravimetric analysis–differential thermal analysis, and Fourier transform infra-red study . The material is then tested for its efficiency in ion exchange chemistry .
  • Results : The material showed selectivity towards Hg 2+ ions . The material retained 89.2% of its ion exchange capacity (IEC) after the first regeneration, which decreased to 26.1% in the 8th cycle of regeneration before reaching 4.6% at the 9th time .

Fabrication of Polystyrene Nanospheres

  • Scientific Field : Nanotechnology
  • Application Summary : Octyl phenyl ether is used as a surfactant in a spin-coating method to fabricate uniform two-dimensional crystals of polystyrene nanospheres .
  • Methods of Application : A suspension of polystyrene nanospheres is mixed with the surfactant and then spin-coated . The surfactant offers excellent wettability, surface tension, and a slow solvent evaporation rate .
  • Results : The process produced a monolayer coverage of more than 95% on a Si substrate, which is much better than that with the typical Triton X-100 . The process can be done under common ambient laboratory conditions .

Organic Catalyst

  • Scientific Field : Organic Chemistry
  • Application Summary : Octyl phenyl ether, also known as Triton-X-100, is used as an active micellar organic catalyst for the one-pot selective synthesis of arylmethyl-H-phosphinic acids .
  • Methods of Application : The process involves the direct phosphinylation of arylmethyl halides with red phosphorus in the KOH/H2O/toluene multiphase superbase system .
  • Results : The process yields arylmethyl-H-phosphinic acids in up to 65% yields .

Surfactant in Laboratories

  • Scientific Field : Biochemistry
  • Application Summary : Octyl phenyl ether, also known as Triton X-100, is a commonly used detergent in laboratories . It is widely used to lyse cells to extract protein or organelles, or to permeabilize the membranes of living cells .
  • Methods of Application : Triton X-100 is added to the cell suspension, where it interacts with the lipid bilayer of the cell membrane, causing the cells to lyse and release their contents .
  • Results : This method is effective in extracting proteins or organelles from cells .

Inactivation of Lipid-Enveloped Viruses

  • Scientific Field : Biopharmaceuticals
  • Application Summary : Octyl phenyl ether, also known as Triton X-100, is used in the manufacturing of biopharmaceuticals for the inactivation of lipid-enveloped viruses, such as HIV, HBV, and HCV .
  • Methods of Application : Triton X-100 is added to the biopharmaceutical manufacturing process where it interacts with the lipid envelope of the viruses, causing them to inactivate .
  • Results : This method is effective in inactivating lipid-enveloped viruses, ensuring the safety of biopharmaceutical products .

Industrial Plating of Metal

  • Scientific Field : Industrial Manufacturing
  • Application Summary : Octyl phenyl ether, also known as Triton X-100, is used for the plating of metal in industrial applications .
  • Methods of Application : Triton X-100 is added to the metal plating process where it acts as a surfactant, reducing the surface tension of the liquid, allowing for a more uniform coating of the metal .
  • Results : This method results in a more uniform and high-quality metal plating .

Safety And Hazards

Octyl phenyl ether is harmful if swallowed and causes serious eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The development of novel catalytic methods for transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N -methods that are promoted by Lewis bases and points out potential future directions for further innovations .

properties

IUPAC Name

octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIRTVJRHUMMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061994
Record name Octyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl phenyl ether

CAS RN

1818-07-1
Record name (Octyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (octyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (octyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

44.8 g (or 0.477 mol) of phenol, 38.6 g (or 0.2 mol) of n-bromooctane, 6 g of tetrabutylammonium bromide, 26.8 g of potassium hydroxide, 100 ml of water and 100 ml of toluene were charged into a 500 ml, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer and water-cooled reflux condenser. This medium was stirred and was then heated to reflux for 20 hours. The reaction mixture was then cooled to room temperature. The phases were settled and separated. The organic phase was washed with 100 ml of a 0.5N sodium hydroxide solution and then with five 100 ml fractions of water. It was then dried over magnesium sulfate and the solvent was then driven off under reduced pressure at a temperature of 85° C.
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Synthesis routes and methods II

Procedure details

A sample of (4-octyloxyphenyl)phenyl iodonium toluenesulfonate (in short C8-O-iodonium) was prepared according to the method of Crivello et al (J. Polym. Sci: Part A: Polymer Chemistry, (1989), 27, 3951-3968) by reacting hydroxytosyloxyiodobenzene with octyloxybenzene in a mixture of acetonitrile and acetic acid. Octyloxybenzene was previously obtained by reacting sodium phenate with bromooctane in a water/toluene mixture by phase transfer catalysis in the presence of tetrabutyl ammonium bromide. To 8 g of this compound in solution in 60 ml of methylethylketone (MEK) are added 3.02 of potassium bis-fluorosulfonylimide. The mixture is stirred magnetically for 1 hour at room temperature and filtrated to remove the insoluble potassium toluenesulfonate. The solution is poured into a flask which is adjusted to be adapted on a rotary evaporator and the solvent is evaporated. The last traces of MEK are eliminated under a vacuum primary pump and the residue is in the form of a viscous oil (8.04 g, 98%). There is added thereto an equal weight of dichloromethane enabling to give a fluid mixture which can be handled. Solubility tests are made in adjusted flasks after adding a given quantity of mixture and evaporation of the volatile fraction (CH2Cl2). Results of the tests are given below:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
Y Dong, H Xia, Y Zhu, QQ Ni, Y Fu - Composites Science and Technology, 2015 - Elsevier
… In the present study, the effect of epoxy-graft-polyoxyethylene octyl phenyl ether (EP-g-TX100) on the processing and properties of the novel carbon nanotube (CNT)/water-borne epoxy (…
Number of citations: 48 www.sciencedirect.com
A Somya, K Maheria - Bulletin of Materials Science, 2020 - Springer
… of a new polyoxyethylene octyl phenyl ether supported ThP, its … Polyoxyethylene octyl phenyl ether is a non-ionic surfactant … The objective of using polyoxyethylene octyl phenyl ether …
Number of citations: 5 link.springer.com
P Zheng, X Zhang, J Fang, W Shen - Journal of Chemical & …, 2016 - ACS Publications
Mixtures of polyoxyethylene tert-octyl phenyl ether (TX100) and dodecyltrimethylammonium bromide (DTAB) were investigated using isothermal titration calorimetry. On the base of the …
Number of citations: 14 pubs.acs.org
A Mohammad, SA Bhawani - Journal of surfactants and detergents, 2010 - Springer
Separation studies of four surfactants (nonionic and cationic) were performed on silica high-performance thin-layer chromatographic plates with various solvent systems. The most …
Number of citations: 3 link.springer.com
P Zheng, X Zhang, W Shen - RSC Advances, 2015 - pubs.rsc.org
The interactions between sodium polyacrylate (PANa) and mixed surfactants of polyoxyethylene tert-octyl phenyl ether (TX100) and dodecyltrimethylammonium bromide (DTAB) in 40 …
Number of citations: 2 pubs.rsc.org
S Abarna, G Hirankumar - Int J ChemTech Res, 2014 - hero.epa.gov
… A series of various compositions of Polyethylene glycol-p-pert octyl phenyl ether (Triton) and lithium perchlorate (LiClO4) polymer electrolytes was prepared. A thorough impedance …
Number of citations: 16 hero.epa.gov
N Shoji, M Ueno, K Meguro - Journal of the American Oil …, 1976 - Wiley Online Library
… On the other hand, micellar properties of hexaethyleneglycol dodecyl ether, polyoxyethylene tertoctyl phenyl ether, and polyoxyethylene nonyl phenyl ether as nonionic surfactants are …
Number of citations: 44 aocs.onlinelibrary.wiley.com
K Okamoto, T Kinoshita - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… Since the reaction proceeds by means of the S2 mechanism, the (–)-2-octyl phenyl ether thus obtained was determined to possess the (R)-configuration.") The maximum rotation (Table …
Number of citations: 10 www.journal.csj.jp
XZ Lan, ZC Tan, GL Zou, LX Sun… - Chinese Journal of …, 2004 - Wiley Online Library
… Nonionic surfactant, poly(ethy1ene glyco1)octyl-phenyl ether (OP), from Shanghai Chemical Reagent Co., was used as an emulsifier. Cyclohexane (Beijing Chemical Co.) used as a …
Number of citations: 70 onlinelibrary.wiley.com
H Li, K Ren, DC Neckers - Macromolecules, 2001 - ACS Publications
… Octyl phenyl ether was prepared according to a literature procedure. Lithium tetrakis(pentafluorophenyl)gallate was prepared as previously reported. TPCP tetrakis(pentafluorophenyl)…
Number of citations: 15 pubs.acs.org

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